molecular formula C21H21N3O2 B2765298 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1H-indole-3-carbaldehyde CAS No. 592546-81-1

1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1H-indole-3-carbaldehyde

Cat. No.: B2765298
CAS No.: 592546-81-1
M. Wt: 347.418
InChI Key: JTDHNVUGGMYHPH-UHFFFAOYSA-N
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Description

1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1H-indole-3-carbaldehyde is a complex organic compound that features an indole core structure substituted with a phenylpiperazine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including anticonvulsant and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1H-indole-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone under acidic conditions to form the indole core . The phenylpiperazine moiety is then introduced through nucleophilic substitution reactions, often using phenylpiperazine and an appropriate electrophile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1H-indole-3-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter activity in the brain, which contributes to its anticonvulsant effects. The compound may also inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1H-indole-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its combination of an indole core with a phenylpiperazine moiety makes it a versatile compound in medicinal chemistry .

Properties

IUPAC Name

1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]indole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2/c25-16-17-14-24(20-9-5-4-8-19(17)20)15-21(26)23-12-10-22(11-13-23)18-6-2-1-3-7-18/h1-9,14,16H,10-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTDHNVUGGMYHPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CN3C=C(C4=CC=CC=C43)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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